molecular formula C14H18BrNO4 B13140621 Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B13140621
M. Wt: 344.20 g/mol
InChI Key: KBTCGHDOZXKYQP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the third position, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group at the fourth position on the benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-4-aminobenzoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

    Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide to yield Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Deprotected Amine: 3-bromo-4-aminobenzoic acid.

    Hydrolyzed Acid: 3-bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is widely used in scientific research due to its functional groups and reactivity. Some applications include:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the preparation of various organic molecules and as a building block for more complex structures.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom and protected amino group allow for selective modifications, enabling the design of compounds with desired biological activities.

Comparison with Similar Compounds

Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-4-aminobenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.

    Ethyl 4-((tert-butoxycarbonyl)amino)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18)

InChI Key

KBTCGHDOZXKYQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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